n-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide
Description
“n-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide” is a synthetic organic compound characterized by a 4-methoxyphenyl group attached to a propyl chain, which is further linked to a 3-methylbut-2-enamide moiety.
For example, compounds such as N-[(1S,2R)-2-Hydroxy-3-[(4-methoxyphenyl)sulfonylamino]-1-(phenylmethyl)propyl]-3-methyl-4,4,4-trifluoro-2-butenamide (41) are synthesized using carbodiimide coupling agents (e.g., EDCI) with HOBt activation, followed by purification via silica gel chromatography . Characterization typically involves:
- Infrared (IR) spectroscopy: Confirmation of amide C=O stretches (~1650–1680 cm⁻¹).
- NMR spectroscopy: Distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons (~δ 6.8–7.4 ppm), and enamide olefinic protons (~δ 5.5–6.5 ppm).
- Mass spectrometry (HRMS): Molecular ion peaks matching calculated masses (e.g., [M+H]⁺).
The enamide group may contribute to planar geometry, affecting crystallinity and solubility.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)propyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-5-14(16-15(17)10-11(2)3)12-6-8-13(18-4)9-7-12/h6-10,14H,5H2,1-4H3,(H,16,17) |
InChI Key |
GBZNCZHCRHSFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide typically involves multiple steps. One common method starts with the preparation of 1-(4-methoxyphenyl)propylamine, which is then reacted with appropriate reagents to form the final compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as platinum-carbon under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
(a) Electronic and Steric Effects
- 4-Methoxyphenyl vs. Sulfonyl Groups : The sulfonyl group in compound 41 () introduces strong electron-withdrawing effects, enhancing stability but reducing nucleophilicity compared to the methoxy group in the target compound .
- Enamide vs. Pyridinone: The enamide in the target compound offers conjugation and rigidity, whereas pyridinone derivatives () exhibit keto-enol tautomerism, enabling metal chelation .
Spectral Data Comparison
Biological Activity
N-(1-(4-Methoxyphenyl)propyl)-3-methylbut-2-enamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a propyl chain linked to a 4-methoxyphenyl group and a 3-methylbut-2-enamide moiety, contributing to its unique biological properties.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and asthma.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which may protect cells from oxidative stress and related damage.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antioxidant | Reduction of oxidative stress | |
| Enzyme inhibition | Modulation of metabolic enzymes |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers. The results indicated a decrease in IL-6 and TNF-alpha levels after administration, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Antioxidant Activity
In vitro experiments revealed that the compound exhibited strong scavenging activity against free radicals. This was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it showed comparable efficacy to established antioxidants.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of specific metabolic enzymes showed that this compound could effectively inhibit tyrosinase activity. This suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
